N-(3-chloro-4-fluorophenyl)-3-iodobenzamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-iodobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and an iodine atom on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 3-iodobenzoic acid.
Amidation Reaction: The 3-chloro-4-fluoroaniline is reacted with 3-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include more complex aromatic compounds formed through the coupling of this compound with other aromatic compounds.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-iodobenzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Contains a pyrazolo[4,3-b]pyridine moiety.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-iodobenzamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring and an iodine atom on the benzamide moiety. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H8ClFINO |
---|---|
Molecular Weight |
375.56 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-iodobenzamide |
InChI |
InChI=1S/C13H8ClFINO/c14-11-7-10(4-5-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,(H,17,18) |
InChI Key |
XKJNRJQXOPHKDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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